molecular formula CH2Cl2 B109758 Dichloromethane CAS No. 75-09-2

Dichloromethane

Cat. No. B109758
CAS RN: 75-09-2
M. Wt: 84.93 g/mol
InChI Key: YMWUJEATGCHHMB-UHFFFAOYSA-N
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Description

Dichloromethane (DCM), also known as methylene chloride, is an organochlorine compound with the formula CH2Cl2 . This colorless, volatile liquid has a chloroform-like, sweet odor and is widely used as a solvent . It is slightly polar and miscible with many organic solvents .


Synthesis Analysis

Dichloromethane is commonly produced by chlorinating methane . It can be synthesized by treating methane or chloromethane with chlorine gas at a temperature range of 400–500 °C . They undergo a series of reactions producing more chlorinated products .


Molecular Structure Analysis

The bonds formed in Dichloromethane are covalent bonds. The central Carbon is hybridized as the molecule forms all the four bonds in the compound . An electron from the 2s orbital and three other electrons from 2p orbitals participate in forming bonds . Thus the hybridization of Carbon atom in CH2Cl2 is sp3 .


Chemical Reactions Analysis

Dichloromethane is a colorless, highly volatile liquid with a moderately sweet odor. In the food industry, dichloromethane has been used in the decaffeination of coffee and tea as well as in the extraction of flavorings . Dichloromethane can also undergo reactions with phosphines or amines in the formation of the corresponding alkylated products .


Physical And Chemical Properties Analysis

Dichloromethane is a highly volatile liquid . It is neither flammable nor explosive in air . It has a faint, chloroform-like odor . It has a density of 1.3266 g/cm3 at 20 °C . It has a melting point of -96.7 °C and a boiling point of 39.6 °C . It is moderately soluble in water and miscible in many organic solvents such as ethyl acetate, alcohol, hexanes, benzene, CCl4, diethyl ether, CHCl3 .

Scientific Research Applications

1. Epidemiological Studies and Cancer Risk

  • Dichloromethane has been a subject of epidemiological studies focusing on its potential cancer risks. Studies have explored its association with various cancers, including lung, brain, breast, liver, biliary, and hematopoietic cancers. However, the evidence is not conclusive, and more robust studies are needed to ascertain these risks (Cooper, Scott, & Bale, 2011).

2. Health Effects and Toxicology

  • Investigations into the health effects of dichloromethane have revealed concerns over hepatotoxicity and neurological effects, classifying it as likely carcinogenic to humans. Recent epidemiological studies provide additional data on its association with non-Hodgkin lymphoma and multiple myeloma (Schlosser, Bale, Gibbons, Wilkins, & Cooper, 2014).

3. Application in Seed Treatment

  • Dichloromethane is used to introduce chemicals into dry seeds without affecting their germination or respiration. This method has potential applications in agriculture and plant biology research (Meyer & Mayer, 1971).

4. Environmental Applications

  • It's used in water treatment to adsorb contaminants. Studies have examined the efficiency of various materials in adsorbing dichloromethane from water, indicating its role in environmental remediation (Lee, Jung, Kwak, & Chung, 2005).

5. Bioremediation

  • Bacteria capable of degrading dichloromethane are studied for their potential in bioremediation. Insights from genomic analysis of these bacteria highlight the role of horizontal gene transfer in disseminating genes for dichloromethane metabolism in the environment (Muller, Bringel, & Vuilleumier, 2011).

6. Analytical Chemistry Applications

  • Dichloromethane is utilized in the extraction-polarographic determination of nickel, showcasing its role in analytical chemistry (Nagaosa & Sana, 1984).

7. Industrial and Environmental Safety Studies

Safety And Hazards

Dichloromethane can cause skin irritation and severe chemical burns upon prolonged skin exposure . It can cross the blood-brain barrier and result in central nervous system depression with symptoms like drowsiness or dizziness . It is classified as a probable human carcinogen as high levels of exposure to the chemical has been proven to cause liver and lung cancer in animals .

Future Directions

There is ongoing research towards sustainable separation and recovery of dichloromethane and methanol azeotropic mixture through process design, control, and intensification .

properties

IUPAC Name

dichloromethane
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InChI

InChI=1S/CH2Cl2/c2-1-3/h1H2
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InChI Key

YMWUJEATGCHHMB-UHFFFAOYSA-N
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Canonical SMILES

C(Cl)Cl
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Molecular Formula

CH2Cl2
Record name DICHLOROMETHANE
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DSSTOX Substance ID

DTXSID0020868, DTXSID60166893
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Molecular Weight

84.93 g/mol
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Physical Description

Dichloromethane appears as a colorless liquid with a sweet, penetrating, ether-like odor. Noncombustible by if exposed to high temperatures may emit toxic chloride fumes. Vapors are narcotic in high concentrations. Used as a solvent and paint remover., Liquid, Colorless liquid with a chloroform-like odor. [Note: A gas above 104 degrees F.] [NIOSH], VERY VOLATILE COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a chloroform-like odor., Colorless liquid with a chloroform-like odor. [Note: A gas above 104 °F.]
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Boiling Point

103.6 °F at 760 mmHg (NTP, 1992), 39.75 °C at 760 mm Hg, 40 °C, 104 °F
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Solubility

10 to 50 mg/mL at 70 °F (NTP, 1992), In water, 13,200 mg/L at 25 °C, In water, 13,000 mg/L at 25 °C, Miscible with alcohol, ether, dimethylformamide, Miscible with ethanol; soluble in carbon tetrachloride, 13 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 1.3 (moderate), 2%
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Density

1.322 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.3255 20 °C/4 °C, Relative density (water = 1): 1.3 (20 °C), 1.33
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Vapor Density

2.93 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.93 (Air = 1.02), Relative vapor density (air = 1): 2.9, 2.93
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Vapor Pressure

440 mmHg at 77 °F (NTP, 1992), 435.0 [mmHg], 435 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 47.4, 350 mmHg
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Mechanism of Action

The mechanism by which methylene chloride induces mammary adenomas in the rat is important for human hazard assessment. Female Sprague- Dawley rats receiving methylene chloride have a high blood level of prolactin. In common with the response to other agents which act via hyperprolactinaemia, the methylene chloride-induced response is of benign neoplasms only. There is no evidence for the binding of methylene chloride to the DNA of other tissues and hence it seems unlikely that it will bind to mammary tissue when the primary site of metabolism is the liver. It seems most likely, therefore, that the increased incidence of mammary adenomas is the result of an indirect mechanism operating via hyperprolactinaemia., Dichloromethane (DCM) is a hepatic and pulmonary carcinogen in mice exposed to high doses by inhalation. It has been shown previously that the incidence of liver and lung tumors does not increase in rats or hamsters exposed to the dihaloalkane under conditions similar to those that produced tumors in mice. The biological consequences of DCM exposure to humans is therefore uncertain. The carcinogenic effects of DCM in the mouse are caused by the interaction with DNA of a glutathione (GSH) conjugate that is produced by the class theta glutathione S-transferase T1-1 (GST T1-1). The species specificity is thought to be due to the greater amount of transferase activity in mouse target organs and specific nuclear localization of GST T1-1 in target cells. This paper directly compares the relative capacity and locality of DCM activation in mouse and human tissues. The results show that mouse GST T1-1 is more efficient in catalyzing the conjugation of DCM with GSH than the orthologous human enzyme. In addition, the mouse expresses higher levels of the transferase than humans in hepatic tissue. Histochemical analysis confirmed the presence of GST T1-1 in the nucleus of mouse liver cells. However, in human liver GST T1-1 was detected in bile duct epithelial cells and hepatocyte nuclei but was also present in the cytoplasm. Taking this information into account, it is unlikely that humans have a sufficiently high capacity to activate DCM for this compound to be considered to represent a carcinogenic risk., Dichloromethane (DCM) is considered a probable human carcinogen. Laboratory studies have shown an increased incidence of lung and liver cancer in mice but not in rats or hamsters. Despite the correlation between metabolism of DCM by the glutathione-S-transferase (GST) pathway and the occurrence of tumors in different species, the mechanism of tumor induction by DCM metabolites produced through the GST pathway remains unclear. In this study a V79 cell line stably transfected with the murine GST theta 1 gene (mGSTT1) was compared to the parent cell line (MZ) to determine how the construct affects DCM metabolism and the sensitivity of the cell line to DNA damage and cytotoxicity. V79 cells were treated with DCM (2.5-10mM) or formaldehyde (150-600muM) for 2hr. Also, formaldehyde produced by V79 cytosol metabolism of DCM was measured spectrophotometrically. DNA damage and DNA-protein crosslinks were measured by the standard and proteinase K-modified alkaline single cell gel electrophoresis (SCG) assays. Cytotoxicity was assessed by trypan blue stain exclusion, the Live/Dead((R)) cell viability/cytotoxicity kit for animal cells, and the neutral red assay. After DCM treatment a significant concentration-dependent increase in tail moment in the V79 MZ cells was observed compared to a significant concentration-dependent decrease in tail moment in the V79 mGSTT1 cells. Post-incubation with proteinase K significantly increased DNA migrations in DCM-treated V79 mGSTT1 cells. DCM formed significantly higher levels of formaldehyde in the cytosol of the V79 mGSTT1 cells than in the cytosol of the V79 MZ cells. Results using the cytotoxicity assays were comparable using the trypan blue and Live/Dead((R)) assays, neither showing a difference in response between the two cell lines when exposed to either formaldehyde or DCM. These results indicate that V79 mGSTT1 can metabolize DCM to a genotoxic and cytotoxic metabolite, which is likely formaldehyde..., The correlation between biol activity (toxicity and mutagenic effectiveness in Salmonella TA 100) and reactivity towards strong nucleophiles indicates that reactions with nucleophilic groups of high reactivity in biological materials, possibly SH or amino groups in proteins, are involved in dichloromethane's mechanism of action., Increases in the concn of dichloromethane (DCM) lower the oxygen affinity of human hemoglobin as demonstrated by the shift of the oxygenation curves to higher partial pressures of oxygen and increase in the p50 (oxygen pressure necessary for fractional saturation of 0.50). Dichloromethane binds weakly to hemoglobin at four different sites, but binding to only one site is responsible for decreasing the oxygen affinity of hemoglobin.
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Product Name

Methylene Chloride

Color/Form

Colorless liquid [Note: A gas above 104 degrees F], Colorless, volatile liquid

CAS RN

75-09-2, 1605-72-7
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Melting Point

-142.1 °F (NTP, 1992), -95 °C, -96.8 °C, -97 °C, -139 °F
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dichloromethane

Citations

For This Compound
785,000
Citations
TD Newbound, MR Colsman, MM Miller… - Journal of the …, 1989 - ACS Publications
… dichloromethane solution to-20 C. These extremely hygroscopic crystals readily effloresce (by loss of dichloromethane) … To within experimentalerror, the two bidentate dichloromethane …
Number of citations: 89 pubs.acs.org
PM Schlosser, AS Bale, CF Gibbons… - Environmental …, 2015 - ehp.niehs.nih.gov
Background: The US EPA’s Integrated Risk Information System (IRIS) completed an updated toxicological review of dichloromethane in November 2011. Objectives: In this commentary …
Number of citations: 95 ehp.niehs.nih.gov
W Brunner, D Staub, T Leisinger - Applied and Environmental …, 1980 - Am Soc Microbiol
… Experiments with extended cultures demonstrated that dichloromethane is a growth-… 2 and 5 mM dichloromethane. The release of C1- from dichloromethane paralleled growth in …
Number of citations: 217 journals.asm.org
M Shestakova, M Sillanpää - Chemosphere, 2013 - Elsevier
Dichloromethane (DCM) is a toxic volatile compound which is found in the ground waters and wastewaters of the pharmaceutical, chemical, textile, metal-working and petroleum …
Number of citations: 83 www.sciencedirect.com
T Leisinger, R Bader, R Hermann, M Schmid-Appert… - Biodegradation, 1994 - Springer
Dichloromethane (DCM) is efficiently utilized as a carbon and energy source by aerobic, Gram-negative, facultative methylotrophic bacteria. It also serves as a sole carbon and energy …
Number of citations: 115 link.springer.com
A Mägli, M Messmer, T Leisinger - Applied and environmental …, 1998 - Am Soc Microbiol
… dichloromethane as a growth substrate and ferments this compound to formate and acetate in a molar ratio of 2:1. When [ 13 C]dichloromethane … suggested that dichloromethane was …
Number of citations: 95 journals.asm.org
C Egli, T Tschan, R Scholtz, AM Cook… - Applied and …, 1988 - Am Soc Microbiol
… to trichloromethane and a small amount of dichloromethane in 18 days under conditions of … at the end of the incubation were 8 microM dichloromethane and traces of chloromethane. …
Number of citations: 296 journals.asm.org
G Stucki, R Gälli, HR Ebersold, T Leisinger - Archives of Microbiology, 1981 - Springer
… The dichloromethane-dehalogenating activity measured in resting cells of this … dichloromethane. However, studies on the enzyme(s) catalyzing the dehalogenation of …
Number of citations: 174 link.springer.com
R Hossaini, MP Chipperfield, SA Montzka… - Nature …, 2017 - nature.com
… the atmospheric concentration of dichloromethane—an ozone… , the impact of dichloromethane on ozone has increased … Sustained growth in dichloromethane would therefore offset …
Number of citations: 195 www.nature.com
D Kohler-Staub, T Leisinger - Journal of Bacteriology, 1985 - Am Soc Microbiol
Dichloromethane dehalogenase, a highly inducible glutathione-dependent enzyme catalyzing the conversion of dichloromethane … Gel filtration of native dichloromethane dehalogenase …
Number of citations: 172 journals.asm.org

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